Home > Products > Screening Compounds P29404 > 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-{[(pyridin-3-YL)methyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione
7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-{[(pyridin-3-YL)methyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione -

7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-{[(pyridin-3-YL)methyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Catalog Number: EVT-3671703
CAS Number:
Molecular Formula: C20H19FN6O2
Molecular Weight: 394.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This compound, denoted as 2 in the study, serves as a central structure in the investigation of cardiovascular activity. It exhibits notable prophylactic antiarrhythmic activity in experimental models. []
  • Relevance: This compound shares a core theophylline structure with 7-(4-fluorobenzyl)-1,3-dimethyl-8-[(3-pyridinylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione, differing primarily in the substituents at the 7 and 8 positions. Both compounds feature modifications at these positions, highlighting the exploration of structure-activity relationships in the context of cardiovascular effects. []

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-8-(2-morpholin-4-yl-ethylamino)-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: Identified as compound 15 in the research, this derivative also demonstrates substantial prophylactic antiarrhythmic activity in experimental settings. []
  • Relevance: This compound is structurally analogous to 7-(4-fluorobenzyl)-1,3-dimethyl-8-[(3-pyridinylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione, sharing the core theophylline moiety. The variations reside in the substituents at the 7 and 8 positions. Both compounds showcase modifications at these positions, emphasizing the investigation of structure-activity relationships, particularly concerning antiarrhythmic properties. []

8-Amino-7-(2-hydroxy-3-morpholinopropyl)theophylline

  • Compound Description: This compound serves as a reference point for structural comparison in studies exploring the crystal structure and hydrogen bonding patterns of theophylline derivatives. [, ]
  • Relevance: Both this compound and 7-(4-fluorobenzyl)-1,3-dimethyl-8-[(3-pyridinylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione belong to the theophylline class, sharing the fundamental 1,3-dimethylxanthine core. This structural similarity allows for insights into the effects of different substituents on molecular geometry and intermolecular interactions within this family of compounds. [, ]

8-Amino-7-(4-morpholinobutyl)theophylline

  • Compound Description: This compound, designated as (III) in the study, is examined for its crystal structure and compared to 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline to understand the impact of side chain modifications on molecular conformation and crystal packing. []
  • Relevance: This compound, along with 7-(4-fluorobenzyl)-1,3-dimethyl-8-[(3-pyridinylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione, belongs to the theophylline family, sharing the common 1,3-dimethylxanthine core. Investigating the structural features of these analogs provides valuable information about the influence of substituent variations on the overall molecular geometry and arrangement in the solid state. []

8-Benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline

  • Compound Description: This compound is analyzed for its crystal structure, revealing insights into the conformation and hydrogen bonding patterns within the molecule. []
  • Relevance: This compound bears a close structural resemblance to 7-(4-fluorobenzyl)-1,3-dimethyl-8-[(3-pyridinylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione, sharing the core theophylline scaffold. The primary distinctions lie in the specific substituents at the 7 and 8 positions. This structural similarity underscores the investigation of how modifications at these positions can influence molecular geometry, conformation, and intermolecular interactions within this class of compounds. []

8-((E)-2-(3,4-Dimethoxyphenyl)ethenyl)-1,3-diethyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002)

  • Compound Description: KW-6002, also known as istradefylline, is a selective adenosine A2A receptor antagonist. In the research discussed, it is utilized as a comparative agent to assess its effects on motor impairments, neuroprotection, and cognitive function in animal models of Parkinson's disease. []
  • Relevance: While KW-6002 differs structurally from 7-(4-fluorobenzyl)-1,3-dimethyl-8-[(3-pyridinylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione, its inclusion as a selective A2A antagonist in the study provides a valuable point of reference. The comparison of their activities sheds light on the potential role of A2A receptor modulation in the context of Parkinson's disease and cognitive function. []

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

  • Compound Description: ASP5854 is a novel compound identified as a potent dual antagonist of adenosine A1 and A2A receptors. The research investigates its potential therapeutic and neuroprotective effects in Parkinson's disease models, assessing its impact on motor function and cognitive performance. []
  • Relevance: Despite structural differences from 7-(4-fluorobenzyl)-1,3-dimethyl-8-[(3-pyridinylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione, ASP5854's characterization as a dual A1 and A2A antagonist offers a valuable comparison point. This juxtaposition helps elucidate the complex interplay between these receptors in Parkinson's disease and cognitive processes, highlighting potential therapeutic avenues involving their modulation. []

Caffeine

  • Compound Description: Caffeine, a widely consumed stimulant, is recognized for its antagonism of adenosine receptors, including the A2A subtype. In the research discussed, caffeine's neuroprotective effects in a Parkinson's disease model are explored, particularly its ability to attenuate dopamine loss. []
  • Relevance: While structurally distinct from 7-(4-fluorobenzyl)-1,3-dimethyl-8-[(3-pyridinylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione, caffeine's inclusion in the study as an A2A antagonist underscores the significance of this receptor as a therapeutic target. Caffeine's neuroprotective properties, attributed partly to A2A antagonism, provide insights into potential therapeutic strategies for neurodegenerative diseases like Parkinson's. []

7-(2-Phenylethyl)-5-amino-2-(2-furyl)-pyrazolo-[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH 58261)

  • Compound Description: SCH 58261 acts as an A2A antagonist, mimicking the effects of caffeine in attenuating MPTP-induced dopamine loss in an animal model of Parkinson's disease. []
  • Relevance: Although structurally different from 7-(4-fluorobenzyl)-1,3-dimethyl-8-[(3-pyridinylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione, SCH 58261's role as an A2A antagonist highlights the significance of this receptor in Parkinson's disease. Its ability to replicate caffeine's neuroprotective effect by blocking A2A receptors provides further evidence for A2A antagonism as a potential therapeutic strategy. []

3,7-Dimethyl-1-propargylxanthine (DMPX)

  • Compound Description: DMPX functions as an A2A antagonist, demonstrating neuroprotective properties similar to caffeine and SCH 58261 in a Parkinson's disease model, suggesting its potential as a therapeutic agent. []
  • Relevance: Despite structural differences from 7-(4-fluorobenzyl)-1,3-dimethyl-8-[(3-pyridinylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione, DMPX's inclusion as an A2A antagonist strengthens the evidence for the therapeutic potential of targeting this receptor in Parkinson's disease. Its ability to mirror the neuroprotective effects of caffeine and SCH 58261 further supports A2A antagonism as a viable strategy. []

R[+]-8-([1-[3,4-Dimethoxyphenyl]-2-hydroxyethyl]amino)-3,7-dihydro-7-[2-methoxyethyl]-1,3-dimethyl-1H-purine-2,6-dione (MKS-492)

  • Compound Description: MKS-492 is identified as a type III cyclic nucleotide phosphodiesterase inhibitor. The research investigates its effects on antigen-induced bronchoconstriction and allergic reactions in guinea pigs and rats, comparing its activity to aminophylline. []
  • Relevance: Structurally similar to 7-(4-fluorobenzyl)-1,3-dimethyl-8-[(3-pyridinylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione, MKS-492 shares the core theophylline structure. Both compounds feature modifications at the 7 and 8 positions, indicating an exploration of structure-activity relationships, particularly in the context of respiratory and inflammatory responses. []

7-[3-(Dibenzylamino)-2-hydroxypropyl]-8-(furfurylamino)theophylline

  • Compound Description: The structure of this compound is elucidated in a study that focuses on the influence of substituents on the molecular geometry and hydrogen bonding interactions of theophylline derivatives. []
  • Relevance: This compound and 7-(4-fluorobenzyl)-1,3-dimethyl-8-[(3-pyridinylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione are both theophylline derivatives, sharing the common 1,3-dimethylxanthine core. By comparing their structures, researchers can gain insights into how different substituents at the 7 and 8 positions impact the overall shape and intermolecular interactions within this family of compounds. []

1,3-Dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

  • Compound Description: This compound serves as a key intermediate in the synthesis of a series of xanthene derivatives designed for potential antiasthmatic activity. Its preparation and subsequent reactions highlight its role as a building block for exploring structure-activity relationships in the context of pulmonary vasodilation. []
  • Relevance: Though structurally distinct from 7-(4-fluorobenzyl)-1,3-dimethyl-8-[(3-pyridinylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione, both compounds are built upon the theophylline core. The use of this compound as a synthetic intermediate emphasizes the continued interest in modifying the theophylline scaffold to explore its therapeutic potential, particularly in respiratory conditions like asthma. []

7-(2-{4-[1-(3,4-Dichlorophenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

  • Compound Description: This compound, denoted as 8 in the study, emerges as the most potent derivative within a series of xanthene-based compounds evaluated for pulmonary vasodilator activity, suggesting its potential as an antiasthmatic agent. []
  • Relevance: While structurally different from 7-(4-fluorobenzyl)-1,3-dimethyl-8-[(3-pyridinylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione, this compound shares the fundamental theophylline core. Its identification as a potent vasodilator within the study highlights the potential of modifying the theophylline structure to enhance its therapeutic properties, particularly in respiratory diseases. []

7-(2-{4-[(2,4-Dinitrophenyl)methyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

  • Compound Description: This compound, designated as 6 in the research, demonstrates moderate activity as a pulmonary vasodilator, indicating its potential for further investigation as a possible antiasthmatic agent. []
  • Relevance: Although structurally different from 7-(4-fluorobenzyl)-1,3-dimethyl-8-[(3-pyridinylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione, this compound shares the core theophylline structure. Its moderate vasodilatory activity emphasizes the potential for modifying the theophylline scaffold to enhance its therapeutic effects, particularly in respiratory conditions. []

7-(2-{4-[1-(4-Hydroxyphenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

  • Compound Description: This compound, identified as 4 in the study, exhibits mild activity as a pulmonary vasodilator, suggesting a potential starting point for further structural optimization to improve its efficacy as an antiasthmatic agent. []
  • Relevance: Although structurally distinct from 7-(4-fluorobenzyl)-1,3-dimethyl-8-[(3-pyridinylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione, this compound is based on the theophylline core. Its mild vasodilatory activity underscores the potential for exploring modifications to the theophylline structure to develop more potent therapeutics, especially for respiratory diseases like asthma. []

Properties

Product Name

7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-{[(pyridin-3-YL)methyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione

IUPAC Name

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(pyridin-3-ylmethylamino)purine-2,6-dione

Molecular Formula

C20H19FN6O2

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C20H19FN6O2/c1-25-17-16(18(28)26(2)20(25)29)27(12-13-5-7-15(21)8-6-13)19(24-17)23-11-14-4-3-9-22-10-14/h3-10H,11-12H2,1-2H3,(H,23,24)

InChI Key

PXRRIXFUHYOMEP-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CN=CC=C3)CC4=CC=C(C=C4)F

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CN=CC=C3)CC4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.